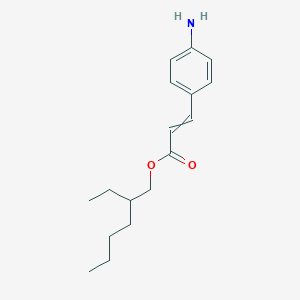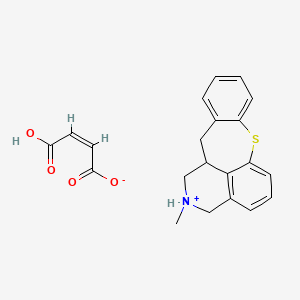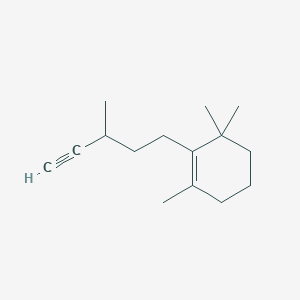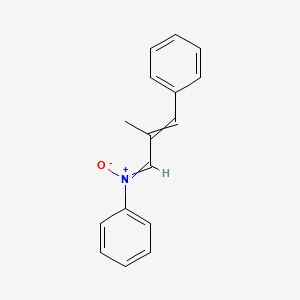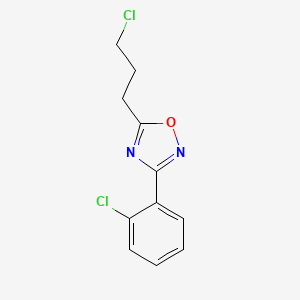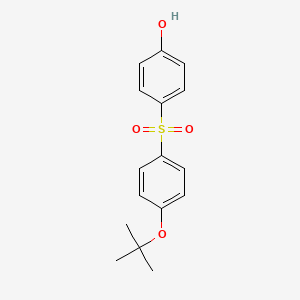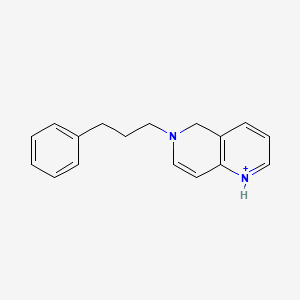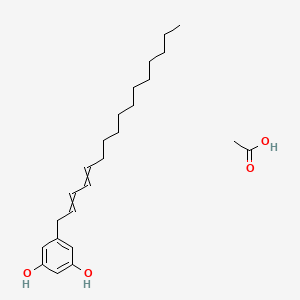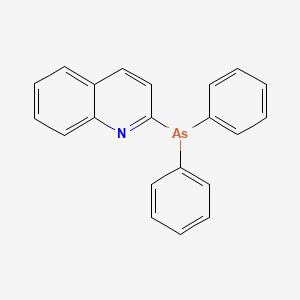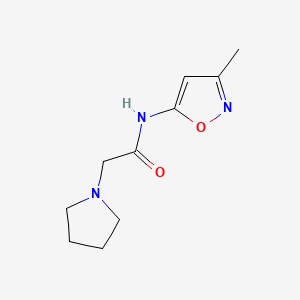
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- is a chemical compound with the molecular formula C10H15N3O2. It is known for its unique structure, which includes a pyrrolidine ring and an isoxazole ring.
Preparation Methods
The synthesis of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- involves several steps. One common synthetic route includes the reaction of pyrrolidine with acetic anhydride to form pyrrolidineacetamide. This intermediate is then reacted with 3-methyl-5-isoxazolecarboxylic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with different nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with target proteins to inhibit their function, leading to therapeutic effects .
Comparison with Similar Compounds
1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- can be compared with other similar compounds, such as:
1-Pyrrolidineacetamide, N-(5-methyl-3-isoxazolyl)-: This compound has a similar structure but differs in the position of the methyl group on the isoxazole ring.
1-Pyrrolidineacetamide, N-(3-methyl-5-isothiazolyl)-:
The uniqueness of 1-Pyrrolidineacetamide, N-(3-methyl-5-isoxazolyl)- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
91977-68-3 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-8-6-10(15-12-8)11-9(14)7-13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,14) |
InChI Key |
LMULZVFJORELKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Ethenyloxy)methyl]cyclohexane](/img/structure/B14348359.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
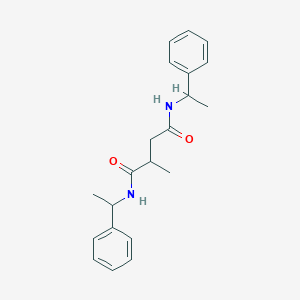
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)
